molecular formula C25H28N2O3 B7690826 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B7690826
M. Wt: 404.5 g/mol
InChI Key: XRDDAONTQCCDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as CXB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CXB is a selective antagonist of the TRPA1 ion channel, which is involved in pain perception and inflammation. In

Mechanism of Action

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide exerts its effects by selectively blocking the TRPA1 ion channel, which is involved in pain perception and inflammation. TRPA1 is activated by various stimuli, including oxidative stress, temperature changes, and chemical irritants. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide binds to the channel and prevents its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have antioxidant and neuroprotective effects. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to modulate immune responses, suggesting potential applications in autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages for lab experiments. It is a selective TRPA1 antagonist, which allows for specific targeting of the channel. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide is also stable and can be easily synthesized in high yields and purity. However, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

For research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide include its potential therapeutic applications, development of more potent and selective TRPA1 antagonists, investigation of its effects on other ion channels and receptors, and improved synthesis methods.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves a multistep process, starting with the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with 2-methoxybenzylamine to form the intermediate compound. The intermediate is then reacted with cyclohexyl isocyanate to obtain the final product, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide. The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for various research applications.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a therapeutic agent for pain and inflammation. N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and colitis.

properties

IUPAC Name

N-cyclohexyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-17-12-13-18-15-19(24(28)26-22(18)14-17)16-27(20-8-4-3-5-9-20)25(29)21-10-6-7-11-23(21)30-2/h6-7,10-15,20H,3-5,8-9,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDDAONTQCCDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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